3-methyl-1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrrole-2,5-dione
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Overview
Description
3-methyl-1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its attachment to the pyrrole ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
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Step 1: Synthesis of the Pyrazole Ring
Reactants: Phenylhydrazine and ethyl acetoacetate.
Conditions: Reflux in ethanol with an acid catalyst.
Product: 3-methyl-1-phenyl-1H-pyrazole.
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Step 2: Formation of the Pyrrole Ring
Reactants: 3-methyl-1-phenyl-1H-pyrazole and maleic anhydride.
Conditions: Heating under nitrogen atmosphere.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize efficiency and consistency. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-methyl-1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrrole-2,5-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new therapeutic agents. Its ability to interact with specific biological targets can be exploited to develop drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity. Its incorporation into polymers and other materials can lead to the creation of advanced products for various applications.
Mechanism of Action
The mechanism of action of 3-methyl-1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazole
- 1-phenyl-1H-pyrrole-2,5-dione
- 3-methyl-1-(4-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrrole-2,5-dione
Uniqueness
3-methyl-1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrrole-2,5-dione stands out due to its dual-ring structure, which imparts unique chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C15H13N3O2 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-methyl-1-(5-methyl-2-phenylpyrazol-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C15H13N3O2/c1-10-8-14(19)17(15(10)20)13-9-11(2)16-18(13)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI Key |
YTQFZEANZLFAGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C2=CC(=NN2C3=CC=CC=C3)C |
Origin of Product |
United States |
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